2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Compounds similar to 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide have been synthesized and evaluated for antitumor activity. Research shows that these compounds display potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Some derivatives of the compound have shown potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These activities are crucial in developing treatments against various diseases, including cancer (Gangjee et al., 2008).
Crystal Structure Analysis
Research on the crystal structures of closely related compounds has provided insights into their molecular conformations, which are essential for understanding their interactions and potential as therapeutic agents (Subasri et al., 2017).
Vibrational Spectroscopy and Quantum Computational Approach
Studies have been conducted on similar molecules to obtain vibrational spectroscopic signatures. These studies, involving Raman and Fourier transform infrared spectroscopy, provide valuable data for characterizing these compounds at the molecular level (Jenepha Mary et al., 2022).
Safety and Hazards
Sigma-Aldrich provides this compound without any representation or warranty whatsoever, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-13-4-3-5-17(14(13)2)24-19(27)12-30-22-25-18-10-11-29-20(18)21(28)26(22)16-8-6-15(23)7-9-16/h3-9H,10-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDBLMGGLQNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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